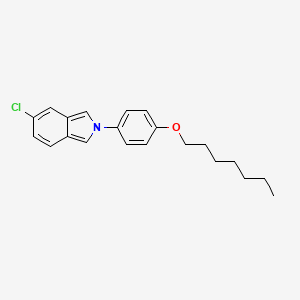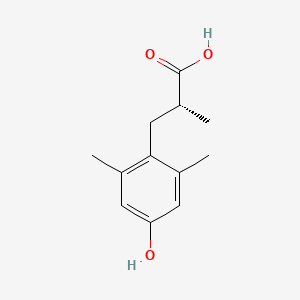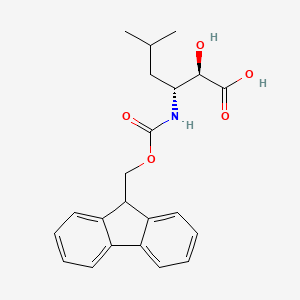
Fmoc-(2S,3R)-3-amino-2-hydroxy-5-methylhexanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid typically involves multiple steps, starting from commercially available starting materials. One common approach involves the protection of the amino group with the Fmoc group, followed by the introduction of the hydroxyl and methyl groups at the appropriate positions. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to remove the hydroxyl group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC in DCM at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated compounds.
Substitution: Formation of substituted amino acids with various functional groups.
Applications De Recherche Scientifique
Chemistry
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group protects the amino group during the coupling reactions, allowing for the sequential addition of amino acids to form the desired peptide chain.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptides and peptidomimetics, which are used as probes to investigate biological processes.
Medicine
In medicinal chemistry, Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is used in the development of peptide-based drugs. Peptides synthesized using this compound can be designed to target specific receptors or enzymes, offering potential therapeutic benefits for various diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in solid-phase peptide synthesis allows for the efficient production of high-purity peptides, which are essential for drug development and manufacturing.
Mécanisme D'action
The mechanism of action of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The hydroxyl and methyl groups contribute to the overall structure and stability of the synthesized peptides, influencing their biological activity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
- Fmoc-(2S,3R)-3-methylglutamate
- Fmoc-(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropionic acid
Uniqueness
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is unique due to the specific arrangement of its functional groups, which provides distinct chemical and biological properties. The presence of the hydroxyl and methyl groups at specific positions enhances its stability and reactivity in peptide synthesis, making it a valuable tool for researchers and chemists.
Propriétés
Formule moléculaire |
C22H25NO5 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20-/m1/s1 |
Clé InChI |
HZHTWMSZVZTEEL-WOJBJXKFSA-N |
SMILES isomérique |
CC(C)C[C@H]([C@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


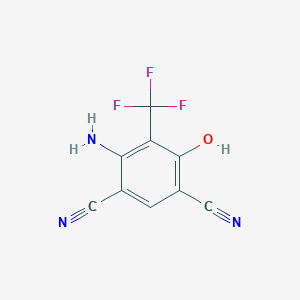
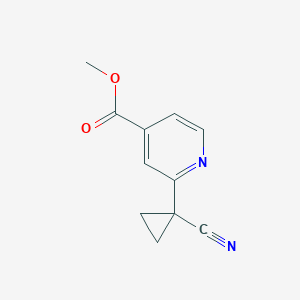
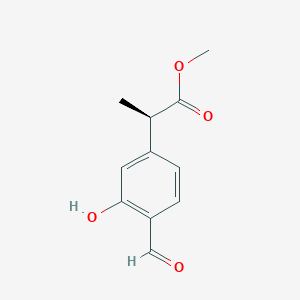

![[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B15245993.png)
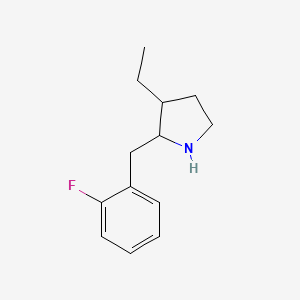
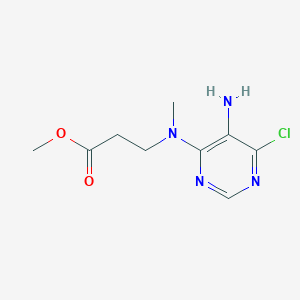
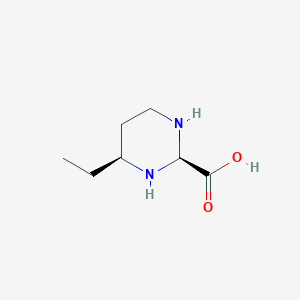
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B15246019.png)
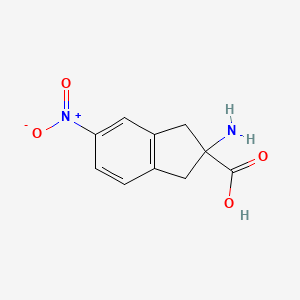
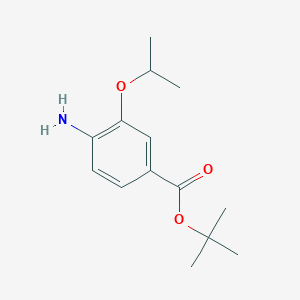
![tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B15246034.png)
